synthesis and discovery of 3,7-dichloroquinoline
synthesis and discovery of 3,7-dichloroquinoline
An In-depth Technical Guide on the Synthesis and Discovery of 3,7-Dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the , a halogenated quinoline derivative of significant interest in agrochemical and medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and its halogenated derivatives often exhibit enhanced biological activity. This document delves into the primary synthetic routes to the quinoline core, with a specific focus on the practical synthesis of the 3,7-dichloroquinoline framework, prominently featured in the herbicide quinclorac. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and discuss characterization techniques. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex heterocyclic compounds and the development of novel bioactive molecules.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives are known to possess a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The introduction of halogen atoms, particularly chlorine, onto the quinoline core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological efficacy.
3,7-Dichloroquinoline serves as a critical synthetic intermediate for constructing more complex molecules.[2] Its most notable application is as the core structure of Quinclorac (3,7-dichloroquinoline-8-carboxylic acid), a highly effective and selective herbicide used extensively in agriculture.[3][4] The strategic placement of chlorine atoms at the 3- and 7-positions provides a unique scaffold for further functionalization, making it a valuable building block for exploring new chemical entities in both agrochemical and pharmaceutical research.[2]
Foundational Synthetic Strategies for Quinoline Derivatives
The construction of the quinoline core has been a subject of extensive research for over a century, leading to the development of several named reactions. Understanding these foundational methods is crucial for appreciating the specific challenges and strategies involved in synthesizing substituted derivatives like 3,7-dichloroquinoline.
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Combes Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[5] The reaction proceeds through an enamine intermediate, which then undergoes cyclization and dehydration to form the quinoline ring.[5][6] It is particularly useful for preparing 2,4-disubstituted quinolines.[7]
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Gould-Jacobs Reaction: This versatile method produces 4-hydroxyquinoline (4-quinolone) derivatives. It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[8][9] Subsequent hydrolysis and decarboxylation yield the 4-quinolone core.[9] Modern variations utilize microwave irradiation to improve reaction times and yields.[10][11]
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Friedländer Synthesis: One of the most direct methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[1][12][13] The reaction can be catalyzed by either acid or base and is known for its simplicity and high atom economy.[1][14]
Comparative Overview of Key Quinoline Syntheses
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Product Type | Advantages | Disadvantages |
| Combes | Aniline, β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | 2,4-Disubstituted Quinolines | Good for specific substitution patterns | Requires strong acid, potential for side reactions |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | High temperature (>250 °C) or Microwave | 4-Hydroxyquinolines | Versatile, good for 4-quinolones | Requires harsh thermal conditions |
| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base catalyst | Polysubstituted Quinolines | High atom economy, direct route | Starting 2-aminoaryl carbonyls can be complex to synthesize |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Unsubstituted or simple Quinolines | Uses simple starting materials | Highly exothermic and hazardous reaction |
Synthesis of the 3,7-Dichloroquinoline Core: The Quinclorac Route
While various methods can generate a quinoline scaffold, the synthesis of 3,7-dichloroquinoline is most authoritatively documented through the production of its 8-carboxylic acid derivative, the herbicide Quinclorac. This multi-step process typically employs a modified Skraup-type cyclization followed by chlorination and oxidation steps.
The general workflow involves the cyclization of a substituted aniline to form the core heterocyclic structure, which is then further functionalized.
Caption: Simplified mechanism of the Skraup quinoline synthesis.
Detailed Experimental Protocol: Synthesis of 3,7-Dichloroquinoline-8-carboxylic acid
This protocol is a representative synthesis adapted from established industrial processes for Quinclorac. [3] Step A: Synthesis of 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid
This step often follows the Gould-Jacobs pathway, which is a reliable method for producing the 4-hydroxyquinoline core. A variation starts with m-chloroaniline. [15][16][17]
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Condensation: In a suitable reaction vessel, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130 °C for 1-2 hours, allowing the ethanol byproduct to distill off. The progress can be monitored by TLC.
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Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is added to a high-boiling solvent, such as Dowtherm A or diphenyl ether, pre-heated to approximately 250 °C. [17][18]The mixture is refluxed for 1-2 hours to induce intramolecular cyclization.
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Isolation: Cool the mixture. The cyclized product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate. Isolate the solid by filtration and wash with a suitable solvent like hexane or toluene. [18]4. Hydrolysis: Suspend the isolated ester in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours until hydrolysis is complete.
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Acidification: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is acidic (e.g., to Congo red paper), precipitating 7-chloro-4-hydroxy-3-quinolinecarboxylic acid. [18][19]Collect the solid by filtration and wash thoroughly with water.
Step B: Decarboxylation to 7-Chloro-4-hydroxyquinoline
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The dried 7-chloro-4-hydroxy-3-quinolinecarboxylic acid is heated in a high-boiling solvent (e.g., diphenyl ether) or mineral oil to 230-260 °C until effervescence ceases, indicating the completion of decarboxylation. [15][20]2. Cool the mixture and isolate the precipitated 7-chloro-4-hydroxyquinoline by filtration.
Step C: Chlorination to 3,7-Dichloroquinoline
Disclaimer: This step describes a general chlorination. The synthesis of the title compound, 3,7-dichloroquinoline, requires a specific starting material and regioselective chlorination that is less commonly documented than its 4,7-isomer. The following is a general procedure for converting a hydroxyquinoline to a chloroquinoline.
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Reaction Setup: In a flask equipped with a reflux condenser and stirrer, carefully add 7-chloro-4-hydroxyquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). [20][21]2. Heating: Heat the mixture to reflux (around 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until weakly alkaline (pH 7-9). [21]This will precipitate the crude 4,7-dichloroquinoline. Filter the solid, wash with water, and dry. [18][21]5. Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetonitrile to yield pure 4,7-dichloroquinoline. [20] (Note: Achieving the 3,7-dichloro substitution pattern requires a different synthetic design, likely starting from a precursor that already contains a directing group or chlorine at the 7-position and then introducing the chlorine at the 3-position, a step that is chemically challenging and requires specific reagents not detailed in the general literature found).
Characterization of Dichloroquinolines
Once synthesized, the identity and purity of the product must be confirmed.
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Mass Spectrometry (MS): This technique confirms the molecular weight. A key diagnostic feature for dichloro-compounds is the isotopic pattern of the molecular ion peak. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, the mass spectrum will show a characteristic cluster of peaks ([M]⁺, [M+2]⁺, [M+4]⁺) in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms. [22]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure. The chemical shifts, splitting patterns, and coupling constants of the protons on the quinoline ring are unique and allow for unambiguous structure elucidation.
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Melting Point: A sharp melting point close to the literature value is a good indicator of purity. For example, 4,7-dichloroquinoline has a reported melting point of 84-86 °C. [20][23]
Applications in Research and Development
While 3,7-dichloroquinoline itself is primarily a synthetic intermediate, its isomer, 4,7-dichloroquinoline, provides a powerful case study for its potential. 4,7-dichloroquinoline is the key precursor to the widely used antimalarial drugs chloroquine and hydroxychloroquine. [15][21][24]The synthesis involves a nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine is displaced by an amine side chain. The 3,7-dichloroquinoline scaffold is of continuing interest for the synthesis of novel compounds. Its derivatives are explored for various applications:
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Agrochemicals: As the core of Quinclorac, it is a proven scaffold for herbicide development. [2][4]* Medicinal Chemistry: The quinoline core is a "privileged scaffold." Researchers use it as a starting point to synthesize libraries of new compounds for screening against various biological targets, including cancer, viruses, and bacteria. [2][25]
Conclusion
3,7-dichloroquinoline represents an important, albeit challenging, synthetic target within the broader class of halogenated quinolines. Its synthesis is intrinsically linked to the development of the herbicide Quinclorac and draws upon foundational organic reactions like the Skraup and Gould-Jacobs syntheses. While direct, high-yield methods for its specific synthesis are not as widespread as for other isomers like 4,7-dichloroquinoline, the principles outlined in this guide provide a solid framework for its preparation. For researchers in drug discovery and agrochemistry, 3,7-dichloroquinoline remains a valuable building block, offering a unique substitution pattern for the development of novel, high-value chemical entities.
References
-
Wikipedia. (2023, December 1). Gould–Jacobs reaction. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Synthesis. (2001). Friedländer Synthesis of Substituted Quinolines from N-Pivaloylanilines. Retrieved from [Link]
-
Organic Reactions. (2011, April 15). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedlander synthesis of quinoline derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
MDPI. (2017, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
- Unknown Source. (n.d.). Combes Quinoline Synthesis.
-
Taylor & Francis Online. (2019, July 29). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]
-
Pharmaguideline. (2023, June 21). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
PubMed Central (PMC). (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
Wikipedia. (2023, May 10). Combes quinoline synthesis. Retrieved from [Link]
-
MDPI. (2024, January 2). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Nature. (2022, March 19). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Retrieved from [Link]
-
Wikipedia. (2024, January 4). 4,7-Dichloroquinoline. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Ethyl 3,7-dichloroquinoline-8-carboxylate. Retrieved from [Link]
-
ACS Publications. (2023, December 18). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]
-
ResearchGate. (2008). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link]
-
PubMed Central (PMC). (2023, December 18). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]
-
ACS Publications. (2023, December 18). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,7-Dichloroquinoline-8-carboxylic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iipseries.org [iipseries.org]
- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ablelab.eu [ablelab.eu]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Friedlaender Synthesis [organic-chemistry.org]
- 15. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 16. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. scribd.com [scribd.com]
- 20. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 21. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 22. 3,7-Dichloroquinolin-8-ol | 89588-84-1 | Benchchem [benchchem.com]
- 23. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 24. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3,7-Dichloroquinolin-4-ol | 152210-26-9 | Benchchem [benchchem.com]
